molecular formula C18H22O5S B3402931 4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate CAS No. 1095949-11-3

4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate

Cat. No. B3402931
CAS RN: 1095949-11-3
M. Wt: 350.4 g/mol
InChI Key: UCVRYFSGLUHVCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol as the electrophile. The reaction proceeds in the presence of sulfuric acid . The mechanism of the Friedel-Crafts alkylation involves the substitution of a hydrogen atom on the benzene ring with an alkyl group (in this case, tert-butyl) .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate consists of a benzene ring with two methoxy groups (CH₃O) and a tert-butyl group (C(CH₃)₃) attached at specific positions. The sulfonate group (SO₃H) is also part of the molecule .


Chemical Reactions Analysis

Upon reaction with a second equivalent of the tertiary carbocation derived from tert-butyl alcohol, 1-tert-butyl-2,5-dimethoxybenzene further reacts to form 1,4-di-tert-butyl-2,5-dimethoxybenzene .

properties

IUPAC Name

(4-tert-butylphenyl) 2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-18(2,3)13-6-8-14(9-7-13)23-24(19,20)17-12-15(21-4)10-11-16(17)22-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVRYFSGLUHVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenyl 2,5-dimethoxybenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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